4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine
Description
4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing six-membered ring) system. The "octahydro" designation indicates full saturation of the bicyclic framework, conferring enhanced conformational stability compared to partially unsaturated analogs.
This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery and materials science. Its saturated structure may enhance metabolic stability, making it a candidate for central nervous system (CNS) targeting or enzyme inhibition.
Properties
IUPAC Name |
4a-methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9-4-2-5-10-8(9)3-6-11-7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDUDTVTUVMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCNC1CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano[4,3-b]Pyridine Derivatives
(a) Benzopyrano[3,4-b]Pyridines (e.g., Compounds 106a–c)
- Structure: Benzofuran-fused pyrano[3,4-b]pyridines with triazole substituents.
- Synthesis: Derived via extension of Strandtmann’s method using acetophenone derivatives .
- Applications: Patented for anti-allergic applications (e.g., bronchial asthma) due to triazole moieties’ immunomodulatory properties .
- Key Difference : The aromatic benzofuran ring and triazole substituents contrast with the fully saturated, methyl-substituted target compound, likely altering bioavailability and target selectivity.
(b) 2-Amino-4H,5H-Pyrano[4,3-b]Pyran-5-Ones
- Structure: Feature amino and ketone groups at positions 2 and 5, respectively.
- Synthesis: Prepared from 4-hydroxy-2(1H)-pyridones and α,β-unsaturated nitriles in methanol with piperidine catalysis .
- Applications: Not explicitly stated, but ketone groups suggest reactivity toward nucleophiles (e.g., in kinase inhibitors).
Pyrano[2,3-b]Pyridin-4-One Derivatives (e.g., Compounds 6ad–6ag)
- Structure: Include acetyl, benzylamino, and methoxyphenyl substituents on a pyrano[2,3-b]pyridin-4-one core.
- Synthesis: Synthesized via amine reactions (e.g., benzylamine, ethanolamine) under varied solvent conditions (DCM, THF) .
- Key Difference : The ketone group at position 4 and aromatic substituents contrast with the target compound’s saturation and methyl group, likely leading to divergent electronic profiles and biological targets .
4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives
- Structure: Combine pyridine and pyrimidinone rings with substituents like piperazinyl, methyl, and ethyl groups.
- Examples :
- 7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Synthesis: Not detailed in evidence, but substituent diversity suggests modular synthetic routes.
- Key Difference: The pyrimidinone ring and nitrogen-rich substituents enhance hydrogen-bonding capacity, differing from the target compound’s ether-linked bicyclic system .
Thieno[2,3-b]Pyridine Derivatives
- Structure : Thiophene-fused pyridines with benzofuran or pyrimidine extensions.
- Synthesis: Derived from sodium salts of benzofuran-2-yl propenones and heterocyclic amines .
- Applications : Explored for antimalarial and anticancer activity due to sulfur’s electron-withdrawing effects.
- Key Difference : Thiophene’s aromaticity and sulfur atom create distinct electronic properties compared to the oxygen-containing pyran ring in the target compound .
Structural and Functional Comparison Table
Biological Activity
4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure
The structure of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine features a fused bicyclic framework that contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 175.25 g/mol.
Anticancer Properties
Recent studies have indicated that 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
Table 1: Anticancer Activity of 4a-Methyl-Octahydro-1H-Pyrano[4,3-b]Pyridine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of mitochondrial function |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. Studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
A study conducted on primary neuronal cultures exposed to oxidative stress revealed that treatment with 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine significantly reduced cell death rates compared to untreated controls. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
The biological activity of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine is believed to be mediated through multiple pathways:
- Cell Cycle Regulation : The compound influences key regulatory proteins involved in cell cycle checkpoints.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Oxidative Stress Response : Enhances the cellular antioxidant defense system.
Pharmacokinetics
Pharmacokinetic studies suggest that 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine has favorable absorption characteristics with a moderate half-life, making it a potential candidate for therapeutic applications.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-Life | 5 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Q. What are the optimized synthetic routes for 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine involves multi-step protocols, often starting with substituted pyridone precursors. Key steps include cyclization under acidic or basic conditions and hydrogenation for saturation. For example:
- Solvent selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for cyclization steps due to their inertness and ability to stabilize intermediates .
- Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure (1–3 atm) are critical for achieving full saturation of the pyrano ring .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers characterize the stereochemistry and regioselectivity of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine derivatives?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve stereochemical assignments. For example, axial vs. equatorial methyl groups exhibit distinct splitting patterns (δ 1.2–1.5 ppm for axial CH₃ vs. δ 1.0–1.2 ppm for equatorial) .
- X-ray crystallography : Single-crystal analysis confirms the chair conformation of the octahydro-pyrano ring and the 4a-methyl substituent’s orientation .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₉H₁₅NO for the base compound, exact mass 153.1154) .
Advanced Research Questions
Q. What strategies address contradictory spectral data in structural elucidation of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine analogs?
Answer: Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Keto-enol equilibria in pyrano-pyridine systems can lead to variable δ values for carbonyl groups (e.g., δ 170–175 ppm in ¹³C NMR). Locking tautomers via acetylation or silylation stabilizes intermediates for unambiguous analysis .
- Solvent effects : Polar solvents (DMSO-d₆) may induce shifts in NH or OH protons. Comparative analysis in CDCl₃ vs. DMSO-d₆ isolates solvent-dependent artifacts .
- Impurity profiling : LC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) identifies byproducts like des-methyl analogs or oxidation products .
Q. How can computational modeling predict the biological activity of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine derivatives?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like fibroblast growth factor receptors (FGFRs). The pyrano ring’s rigidity and methyl group’s hydrophobicity enhance binding to hydrophobic pockets (e.g., FGFR1 ATP-binding site, ΔG ≈ -9.2 kcal/mol) .
- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups at C3) with IC₅₀ values. For example, nitro or cyano groups improve inhibitory potency by 10-fold compared to methyl .
Q. What experimental designs mitigate challenges in scaling up 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous hydrogenation reactors reduce batch variability and improve safety by minimizing H₂ handling .
- DoE (Design of Experiments) : Response surface methodology optimizes parameters (e.g., temperature, catalyst loading) to maximize yield. For example, a 20°C increase in hydrogenation temperature reduces reaction time by 50% without compromising purity .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progress in real time, enabling rapid adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
